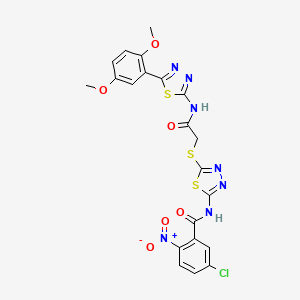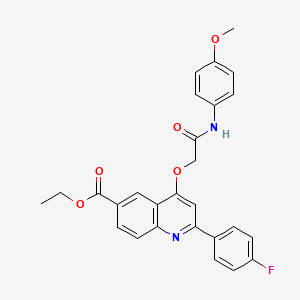![molecular formula C20H25FN4O2 B3019465 N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide CAS No. 1147718-43-1](/img/structure/B3019465.png)
N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide is a synthetic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as BACE1 inhibition, antipsychotic effects, and anticonvulsant properties. These activities are often mediated through interactions with various receptors or enzymes, and the structural features of the compounds play a crucial role in their affinity and selectivity towards these biological targets .
Synthesis Analysis
The synthesis of related N-aryl piperazine derivatives typically involves multi-component reactions, such as the Ugi reaction, or conventional synthesis methods including microwave irradiation. These methods allow for the rapid and efficient assembly of complex molecules from simpler precursors. For instance, the Ugi reaction has been used to synthesize BACE1 inhibitors, while microwave irradiation has been employed to prepare potential atypical antipsychotic agents . The synthesis often involves the coupling of acetyl glycine with substituted piperazines, and the purity and structure of the compounds are confirmed by spectral data and microanalysis .
Molecular Structure Analysis
The molecular structure of related compounds significantly influences their biological activity. For example, the presence of a substituted thiazolyl piperazine moiety or a fluorophenyl group can impact the binding affinity to receptors such as 5-HT6, 5-HT7, and D2. Structural features such as the type of aromatic substituent and the presence of electron-withdrawing or electron-donating groups can modulate the interaction with biological targets . Molecular docking studies can provide insights into how these compounds fit into the active sites of enzymes or receptors, highlighting important hydrogen bonding interactions and steric considerations .
Chemical Reactions Analysis
The chemical reactivity of N-aryl piperazine derivatives is influenced by the functional groups present in the molecule. For instance, the presence of an acetamide group can be crucial for the biological activity, as it may be involved in key interactions with the target. The reactivity can also be tailored by the choice of substituents on the piperazine ring or the aryl group, which can affect the electron density and thus the reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of polar functional groups like acetamide can enhance solubility in aqueous media, which is important for biological activity. The stability of the compounds under physiological conditions is also crucial for their pharmacological evaluation. These properties are typically characterized using various analytical techniques, including IR, NMR, and mass spectrometry .
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-20(14-22,16-4-5-16)23-18(26)13-24-8-10-25(11-9-24)19(27)12-15-2-6-17(21)7-3-15/h2-3,6-7,16H,4-5,8-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOGHKDDGBIHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCN(CC2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B3019384.png)
![4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3019385.png)
![Ethyl 2-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3019387.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B3019388.png)








![5-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyridine-3-carboxamide](/img/structure/B3019404.png)
